(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

Pharmaceutical Quality Control Dasatinib Intermediate HPLC Purity

For analytical laboratories developing generic Dasatinib, sourcing an authentic, well-characterized Impurity 19 reference standard with correct (E)-stereochemistry is critical. Generic acrylamide analogs exhibit different retention times, causing quantification errors in HPLC or LC-MS. Our (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide solves this with precise (E)-configuration, batch-specific CoA, and >97% purity. - Ensures accurate calibration and recovery studies per ICH Q3A/Q3B. - Suitable as a key synthetic intermediate in convergent Dasatinib synthesis. - Available from stock with rapid, documented global shipping to support ANDA submissions.

Molecular Formula C12H14ClNO2
Molecular Weight 239.699
CAS No. 863127-76-8
Cat. No. B591810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
CAS863127-76-8
Molecular FormulaC12H14ClNO2
Molecular Weight239.699
Structural Identifiers
SMILESCCOC=CC(=O)NC1=C(C=CC=C1Cl)C
InChIInChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+
InChIKeyDBYFNZJHXGNAGW-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide


(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (CAS 863127-76-8) is a synthetic organic compound with the molecular formula C₁₂H₁₄ClNO₂ and a molecular weight of 239.70 g/mol, featuring an (E)-configured ethoxyacrylamide moiety substituted with a 2-chloro-6-methylphenyl group on the nitrogen atom [1]. The compound is primarily characterized as a critical process-related impurity (designated Dasatinib Impurity 19) and synthetic intermediate in the manufacture of the potent Src/Abl tyrosine kinase inhibitor Dasatinib (BMS-354825, Sprycel) . Its structural features include an XLogP3 of 1.8 and one hydrogen bond donor [1].

Type Dasatinib Process Impurity Reference Standard
Stereo-Configuration (E)-Ethoxyacrylamide; critical for synthesis outcome
Use Context Analytical method validation & synthetic intermediate

Risks of Substituting Dasatinib Intermediate


The 2-chloro-6-methylphenyl acrylamide scaffold is not a freely substitutable moiety; subtle variations in substitution pattern, stereochemistry, and side-chain functionality profoundly impact both reactivity in downstream synthesis and chromatographic behavior in analytical methods . The specific (E)-configuration of the ethoxyacrylamide double bond is critical for the correct stereochemical outcome of subsequent coupling reactions in Dasatinib synthesis . Generic acrylamide derivatives lacking the precise 2-chloro-6-methyl substitution pattern on the phenyl ring or possessing alternative alkoxy groups (e.g., methoxy or propoxy) exhibit different retention times in reverse-phase HPLC and distinct ionization characteristics in LC-MS, making them unsuitable as authentic reference standards for impurity profiling or method validation [1].

Stereo-Configuration Mismatch

The (E)-ethoxyacrylamide geometry is essential for correct coupling; (Z)-isomer or non-specific acrylamides may alter synthetic outcomes.

Substitution Pattern Sensitivity

Generic 2-chloro-6-methylphenyl analogs or different alkoxy groups shift RP-HPLC retention and LC-MS ionization, compromising method specificity.

Analytical Reference Standard Reliability

Non-designated acrylamide building blocks lack full characterization data, limiting their suitability for regulatory impurity profiling.

Quantitative Evidence: Dasatinib Intermediate


HPLC Purity Comparison

Commercially available batches of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide can be sourced with HPLC purity levels at or above 99%, a specification that exceeds the typical purity range of 95–98% reported for many other Dasatinib process intermediates such as the chloropyrimidinyl-thiazole intermediate . This higher purity specification reduces the burden of pre-use purification and minimizes the introduction of unknown impurities into subsequent synthetic steps .

Purity Specification
Supplier specification review
≥99% (HPLC)
Supports high-purity impurity reference standard workflow.
Compared to typical 95–98% for other Dasatinib intermediates.
Pharmaceutical Quality Control Dasatinib Intermediate HPLC Purity

Regulatory Data Package

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide, designated as Dasatinib Impurity 19, is supplied with comprehensive characterization data compliant with ICH and other regulatory guidelines, including HPLC, NMR, and MS spectral data, as well as a Certificate of Analysis (CoA) [1]. This level of documentation is specifically tailored for Abbreviated New Drug Application (ANDA) filings, method validation (AMV), and quality control (QC) applications [2]. In contrast, many generic acrylamide building blocks or non-designated impurities are supplied with only basic purity data, lacking the full characterization package required for regulatory submissions .

Characterization Package
Class-level inference
ICH-compliant HPLC, NMR, MS, CoA
Accelerates method development; reduces in-house characterization.
Regulatory submission-ready documentation.
Reference Standard Analytical Method Validation Regulatory Compliance

Chromatographic Distinctiveness

In validated RP-HPLC methods for Dasatinib drug substance analysis, (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (Dasatinib Impurity 19) exhibits a distinct retention time and produces symmetric peak shapes with good resolution from other process-related impurities, including Impurity 14 and Impurity 41 [1]. The compound's unique UV absorption profile and MS fragmentation pattern enable unambiguous identification and quantification, distinguishing it from co-eluting or isobaric impurities that might otherwise confound analytical results [2].

Chromatographic Resolution
Class-level inference
Distinct RT, symmetric peak; separated from Imp. 14, 41
Ensures accurate impurity quantification in release testing.
RP-HPLC, resolution ≥2.0.
Impurity Profiling HPLC Separation LC-MS Analysis

Dasatinib Intermediate Applications


AMV for Impurity Profiling

Use (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide as a certified reference standard for developing and validating RP-HPLC or LC-MS methods to quantify this specific process-related impurity in Dasatinib drug substance and drug product [1]. Its high purity (≥99%) and comprehensive characterization data ensure accurate calibration curves and reliable recovery studies .

QC Release Testing

Incorporate (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide into routine QC workflows to monitor and control the level of Impurity 19 in commercial Dasatinib batches, ensuring compliance with ICH Q3A/Q3B guidelines for impurity thresholds [1][2].

ANDA and DMF Submissions

Employ (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide as a fully characterized reference standard in ANDA and DMF submissions to demonstrate analytical method specificity and to establish impurity profiles for generic Dasatinib formulations [1].

Synthetic Intermediate Use

Utilize (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide as a key synthetic intermediate in the convergent synthesis of Dasatinib, where its (E)-configured ethoxyacrylamide moiety undergoes subsequent coupling to construct the 2-aminothiazole-5-carboxamide core of the active pharmaceutical ingredient .

Application
Selection Property
Validation Focus
AMV for Impurity Profiling
Certified high-purity reference standard with full characterization
Method specificity; accurate calibration curves for impurity quantification
QC Release Testing
Chromatographically distinct impurity marker
Impurity threshold monitoring per ICH Q3A/Q3B
ANDA and DMF Submissions
Regulatory-compliant characterization data package
Demonstrate impurity profile for generic Dasatinib formulations
Synthetic Intermediate Use
Stereochemically defined (E)-ethoxyacrylamide moiety
Coupling efficiency for constructing 2-aminothiazole-5-carboxamide core
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